- Preparation of sulfonamides as Eis inhibitors useful in therapy of drug resistant bacterial infections, United States, , ,
Cas no 952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
952-10-3 structure
Product Name:2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Numero CAS:952-10-3
MF:C8H5ClN2O4S
MW:260.654299497604
MDL:MFCD13187318
CID:797385
PubChem ID:4983738
Update Time:2024-10-25
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
- 6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride(SALTDATA: FREE)
- 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride (ACI)
- 2,3-Dihydroxyquinoxaline-6-sulfonyl chloride
- 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
- 6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione
- ALBB-005260
- 952-10-3
- LS-01985
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, AldrichCPR
- AKOS000200830
- CS-0188487
- 6-Quinoxalinesulfonoyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- AKOS005136050
- SCHEMBL2194658
- 2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride
- STK880384
- STK503315
- 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONYLCHLORIDE
- SCHEMBL8555149
- MFCD13187318
- DTXSID60407238
- 2,3-dihydroxy-6-quinoxalinesulfonyl chloride
- E76990
- EN300-26356
- 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride
-
- MDL: MFCD13187318
- Inchi: 1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
- Chiave InChI: VJHXFHCNOUEKQY-UHFFFAOYSA-N
- Sorrisi: O=C1C(=O)NC2C(=CC=C(S(Cl)(=O)=O)C=2)N1
Proprietà calcolate
- Massa esatta: 259.9658555g/mol
- Massa monoisotopica: 259.9658555g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 101Ų
Proprietà sperimentali
- Densità: 1.649
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.615
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D487840-10mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487840-50mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D487840-100mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM115866-250mg |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM115866-5g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1254723-1g |
6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo- |
952-10-3 | 95% | 1g |
$140 | 2024-06-07 | |
| abcr | AB302453-500 mg |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 500 mg |
€252.10 | 2023-07-20 | ||
| abcr | AB302453-1 g |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 1 g |
€362.50 | 2023-07-20 |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux; reflux → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Riferimento
- Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2016, 59(23), 10619-10628
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; rt; 8 h, 110 °C; cooled
Riferimento
- Synthesis and neuropharmacological activity of some quinoxalinone derivatives, African Journal of Biotechnology, 2007, 6(6), 777-786
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 8 h, 110 °C
Riferimento
- Synthesis and Antimicrobial Activity of Some 2(1H)-Quinoxalinone-6-sulfonyl Derivatives, Phosphorus, 2005, 180(8), 1795-1807
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Synthesis, characterization and in-vitro antibacterial and antifungal activity of some derivatives of quinoxaline-2,3(1H,4H)-dione, Inventi Impact: Med Chem, 2013, (4), 206-210
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
Riferimento
- Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives, International Journal of Physical Sciences, 2021, 16(4),
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 36(4), 449-454
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Oriental Journal of Chemistry, 1999, 15(2), 223-228
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Chlorosulfonic acid
1.2 Reagents: Chlorosulfonic acid
Riferimento
- Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives, Bioorganic Chemistry, 2020, 104,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux
Riferimento
- Preparation of sulfonamide compounds useful as Eis inhibitors, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 30 min, 0 - 5 °C; 60 min, 0 - 5 °C; 60 °C
Riferimento
- Synthesis and properties of S-esters of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinethiosulfonic acid, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2007, 5(3), 56-63
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 0 °C; 10 h, rt
Riferimento
- Synthesis and characterization of some novel quinoxaline-2,3-dione derivatives. A preliminary investigation on their activity against a human epithelial carcinoma cell line, Letters in Drug Design & Discovery, 2011, 8(4), 317-320
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
Riferimento
- Synthesis, antibacterial and antihyperglycemic activity of some new 6-substituted quinoxaline-2,3(1H,4H)-diones, Acta Ciencia Indica, 2006, 32(3), 203-208
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
Riferimento
- Synthesis, antibacterial and anti-hyperglycemic activity of some 6-substituted quinoxaline-2,3-diones, Asian Journal of Chemistry, 2007, 19(2), 1473-1481
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Product class 15: quinoxalines, Science of Synthesis, 2004, 16, 845-911
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Focused library of heterocyclylsulfinic acids and their derivatives with kinase inhibitory activity, Russian Federation, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- 1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics, United States, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Synthesis and biological activity of some new 2,3-dihydroxyquinoxaline-6-sulfonyl amino acids and dipeptide derivatives, Journal of the Serbian Chemical Society, 1986, 51(9-10), 441-7
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Raw materials
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preparation Products
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride) Prodotti correlati
- 121-60-8(4-acetamidobenzene-1-sulfonyl chloride)
- 145650-55-1(Benzo[f]quinoxaline-8-sulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-)
- 955-71-5(2,3-Dihydroxy-7-methylquinoxaline-6-sulfonyl Chloride)
- 23905-46-6(3-Acetamidobenzene-1-sulfonyl chloride)
- 77435-44-0(4-Acetamidobenzene-d4-sulfonyl Chloride)
- 1020718-84-6(4-(Acetylamino)benzenesulfonyl-d5 Chloride)
- 1216418-07-3(4-N-Acetylaminobenzene-13C6-sulfonyl Chloride)
- 841275-84-1(1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
- 145650-57-3(Benzo[f]quinoxaline-9-sulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti